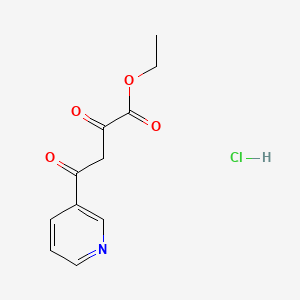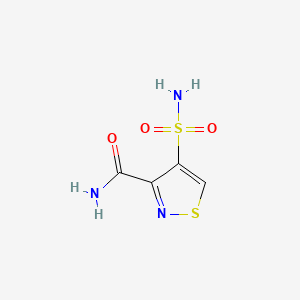![molecular formula C10H16O4 B6610654 methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2383677-53-8](/img/structure/B6610654.png)
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, commonly referred to as Methyl 1-HMBC, is an organic compound that is used in a variety of scientific and medical applications. Methyl 1-HMBC is a versatile compound that can be used in a variety of synthetic methods and as a reagent in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Methyl 1-HMBC has a wide range of scientific applications. It is used in the synthesis of a variety of compounds, such as drugs and polymers. It is also used as a reagent in biochemical and physiological processes. For example, it is used to synthesize a variety of enzymes, hormones, and other biomolecules. It is also used as a reagent in the synthesis of polysaccharides, proteins, and nucleic acids. In addition, it is used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mecanismo De Acción
Methyl 1-HMBC acts as a catalyst in a variety of biochemical and physiological processes. It is capable of catalyzing the formation of a variety of compounds, such as enzymes, hormones, and other biomolecules. It is also capable of catalyzing the formation of polysaccharides, proteins, and nucleic acids. In addition, it is able to catalyze the formation of fluorescent dyes and other fluorescent compounds.
Biochemical and Physiological Effects
Methyl 1-HMBC has a variety of biochemical and physiological effects. It is capable of catalyzing the formation of a variety of compounds, such as enzymes, hormones, and other biomolecules. It is also capable of catalyzing the formation of polysaccharides, proteins, and nucleic acids. In addition, it is able to catalyze the formation of fluorescent dyes and other fluorescent compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-HMBC is a versatile compound that has a variety of advantages and limitations for lab experiments. One of the main advantages of using Methyl 1-HMBC is that it is relatively easy to synthesize and can be used in a variety of synthetic methods. In addition, it is a relatively stable compound and is not easily degraded. However, it is important to note that Methyl 1-HMBC is sensitive to light and heat and should be stored in a dark, cool place.
Direcciones Futuras
Methyl 1-HMBC has a wide range of potential future directions. One potential future direction is the development of new synthetic methods for the synthesis of Methyl 1-HMBC. Another potential future direction is the development of new methods for the use of Methyl 1-HMBC in biochemical and physiological processes. Additionally, there is potential for the development of new fluorescent dyes and other fluorescent compounds using Methyl 1-HMBC. Finally, there is potential for the development of new methods for the detection and quantification of Methyl 1-HMBC.
Métodos De Síntesis
Methyl 1-HMBC can be synthesized through a variety of methods. One of the most common methods is the reaction of methyl 1-hydroxybenzene-2-carboxylate with sodium hydroxide. This reaction produces Methyl 1-HMBC and sodium benzoate as the byproducts. Other methods of synthesis include the reaction of methyl 1-hydroxybenzene-2-carboxylate with acetic anhydride, the reaction of methyl 1-hydroxybenzene-2-carboxylate with aqueous ammonia, and the reaction of methyl 1-hydroxybenzene-2-carboxylate with sodium bicarbonate.
Propiedades
IUPAC Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCDMWLEFSSRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)

![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)






![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)